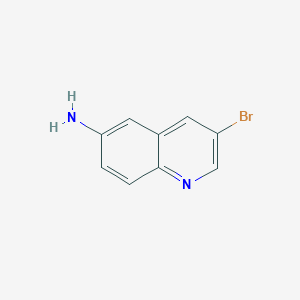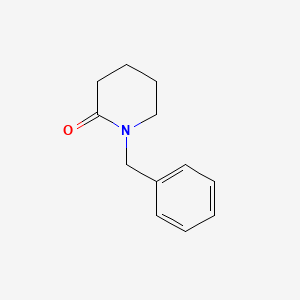
3-Bromoquinolin-6-amine
Vue d'ensemble
Description
3-Bromoquinolin-6-amine is a compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for various biologically active compounds. The compound is characterized by the presence of a bromine atom at the third position and an amino group at the sixth position on the quinoline ring system. This structure provides a unique reactivity profile that can be exploited in synthetic chemistry to produce a range of derivatives with potential therapeutic properties .
Synthesis Analysis
The synthesis of 3-Bromoquinolin-6-amine derivatives can be achieved through various methods, including the Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the selective functionalization of halogenated quinolines. For instance, the controlled functionalization of 6-bromo-2-chloroquinoline has been reported to yield ligands with increased binding affinity for the Src homology 3 (SH3) domain, which is significant in the development of therapeutic agents . Another approach involves the atroposelective bromination of quinazolinones, which can be catalyzed by a peptide to produce enantioselective 3-arylquinazolin-4(3H)-ones, a related compound class .
Molecular Structure Analysis
The molecular structure of 3-Bromoquinolin-6-amine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. The dihedral angle between the quinolyl and phenyl groups and the presence of weak hydrogen bonds contribute to the three-dimensional structure of the molecule .
Chemical Reactions Analysis
The reactivity of 3-Bromoquinolin-6-amine allows for various chemical transformations. For instance, the compound can undergo nucleophilic substitution reactions to yield alkylamino derivatives, as demonstrated in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione . Additionally, the compound can serve as an intermediate in the synthesis of other biologically active molecules, such as GSK2126458, through cyclization and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromoquinolin-6-amine derivatives are influenced by their molecular structure. The presence of halogen atoms and the amino group can affect the compound's density, solubility, and reactivity. For example, the crystal structure of a related compound revealed a density of 1.343 g/cm3 and the formation of a three-dimensional network through weak hydrogen bonding . These properties are essential for understanding the behavior of the compound in various environments and can guide the development of new pharmaceuticals.
Applications De Recherche Scientifique
-
Medicinal Chemistry:
-
Materials Science:
-
Dye Adsorbent Fabrication:
-
Carbon Capture and Energy Storage:
-
Synthetic Chemistry:
Propriétés
IUPAC Name |
3-bromoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXNGIYWQRRRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409427 | |
| Record name | 3-bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-6-amine | |
CAS RN |
7101-96-4 | |
| Record name | 3-bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)


![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)





![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)
